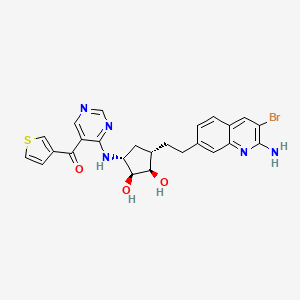
Euphorblin R
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Euphorblin R is typically extracted from Euphorbia resinifera. The extraction process involves isolating the diterpenoid compounds from the plant material using solvents and chromatographic techniques
Chemical Reactions Analysis
Euphorblin R undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Euphorblin R has several scientific research applications:
Chemistry: this compound is used as a model compound to study the chemical behavior of rhamnyl diterpenoids.
Mechanism of Action
Euphorblin R promotes lysosomal biogenesis by interacting with molecular pathways involved in lysosome formation. The compound’s mechanism of action involves the activation of specific genes and proteins that regulate lysosomal biogenesis . This process is crucial for maintaining cellular homeostasis and has implications for treating lysosome-related diseases .
Comparison with Similar Compounds
Euphorblin R is part of a group of diterpenoids isolated from Euphorbia resinifera. Similar compounds include:
Euphorblin A-N: These ingol-type diterpenoids also promote lysosomal biogenesis but differ in their specific chemical structures and activities.
Euphorblin O: Another rhamnofolane diterpenoid with similar properties to this compound.
This compound stands out due to its specific ability to enhance lysosomal biogenesis, making it a unique and valuable compound for research .
Properties
Molecular Formula |
C35H44O11 |
|---|---|
Molecular Weight |
640.7 g/mol |
IUPAC Name |
[(1R,3R,4R,5R,7S,8S,9R,10E,12S,13S,14S)-4,8,13-triacetyloxy-3,6,6,10,14-pentamethyl-2-oxo-16-oxatetracyclo[10.3.1.01,12.05,7]hexadec-10-en-9-yl] 2-(4-methoxyphenyl)acetate |
InChI |
InChI=1S/C35H44O11/c1-17-15-35-32(44-22(6)38)18(2)16-34(35,46-35)31(40)19(3)29(42-20(4)36)26-27(33(26,7)8)30(43-21(5)37)28(17)45-25(39)14-23-10-12-24(41-9)13-11-23/h10-13,15,18-19,26-30,32H,14,16H2,1-9H3/b17-15+/t18-,19+,26-,27+,28+,29-,30-,32-,34-,35-/m0/s1 |
InChI Key |
ALPFNXBEGWWWHR-SXWZHASOSA-N |
Isomeric SMILES |
C[C@H]1C[C@]23C(=O)[C@@H]([C@@H]([C@@H]4[C@@H](C4(C)C)[C@@H]([C@@H](/C(=C/[C@@]2([C@H]1OC(=O)C)O3)/C)OC(=O)CC5=CC=C(C=C5)OC)OC(=O)C)OC(=O)C)C |
Canonical SMILES |
CC1CC23C(=O)C(C(C4C(C4(C)C)C(C(C(=CC2(C1OC(=O)C)O3)C)OC(=O)CC5=CC=C(C=C5)OC)OC(=O)C)OC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




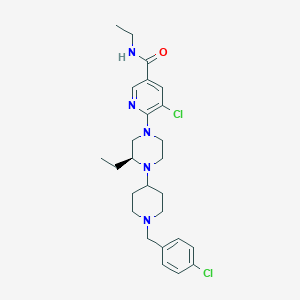
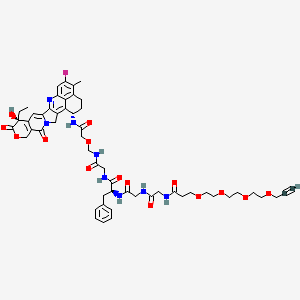

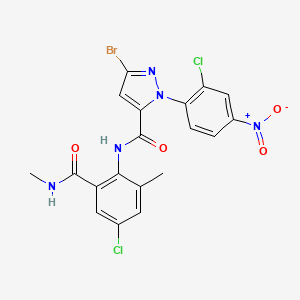
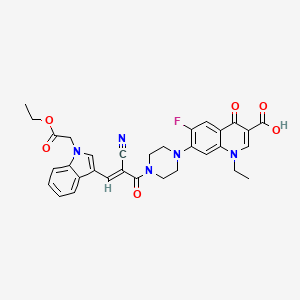
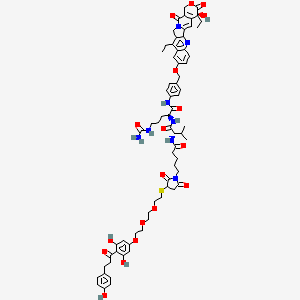
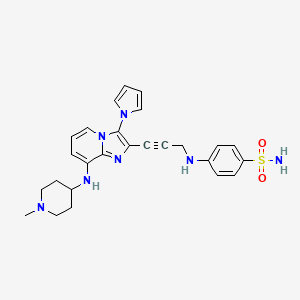
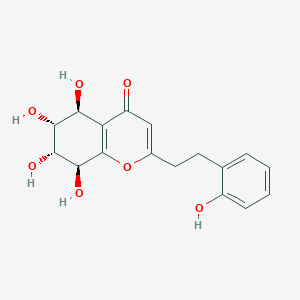
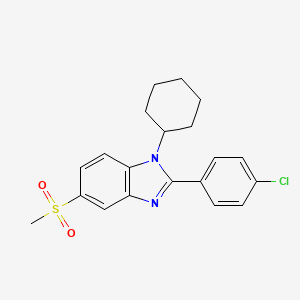
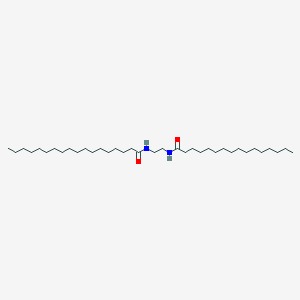
![fac-[Re(CO)3(L6)(H2O)][NO3]](/img/structure/B12381174.png)
